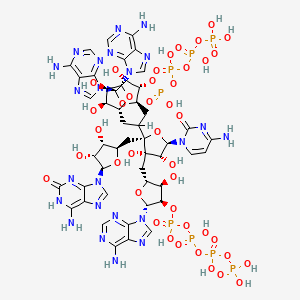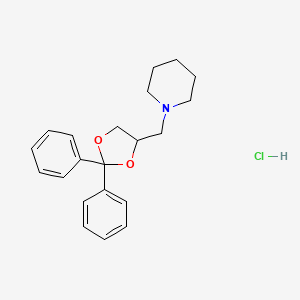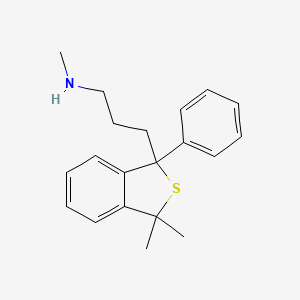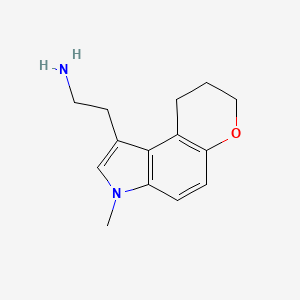
(2S,4R,6S)-4-methyl-6-(2-oxobutyl)piperidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4R,6S)-4-methyl-6-(2-oxobutyl)piperidine-2-carboxylic acid is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a member of the organic acids family and is known for its distinct molecular structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trichoponamic acid typically involves a series of organic reactions. One common method includes the use of trichloroacetic acid and acetone precipitation. This method is widely used for protein and DNA precipitation and involves the following steps:
Trichloroacetic Acid/Acetone Precipitation: Plant tissues are ground to a powder in liquid nitrogen, and the proteins are precipitated using a 5-20% (wt/vol) trichloroacetic acid/acetone solution.
Industrial Production Methods
Industrial production of trichoponamic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Raw Material Preparation: High-quality raw materials are selected and prepared for the synthesis process.
Reaction Optimization: Reaction conditions such as temperature, pressure, and pH are optimized to maximize yield.
Purification: The synthesized trichoponamic acid is purified using techniques such as crystallization and chromatography to remove impurities.
化学反応の分析
Types of Reactions
(2S,4R,6S)-4-methyl-6-(2-oxobutyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert trichoponamic acid into its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions involve replacing one functional group in trichoponamic acid with another, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of trichoponamic acid include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from the reactions of trichoponamic acid depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.
科学的研究の応用
(2S,4R,6S)-4-methyl-6-(2-oxobutyl)piperidine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of metabolic pathways and enzyme activities.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of trichoponamic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact molecular targets and pathways depend on the specific application and context in which trichoponamic acid is used.
類似化合物との比較
Similar Compounds
(2S,4R,6S)-4-methyl-6-(2-oxobutyl)piperidine-2-carboxylic acid can be compared with other similar compounds such as:
Tricosanoic Acid: A very long-chain fatty acid with similar chemical properties.
Phenolic Compounds: Organic compounds containing a phenol moiety, known for their biological activities.
Uniqueness
This compound is unique due to its specific molecular structure and reactivity, which distinguish it from other similar compounds. Its ability to undergo a variety of chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
特性
CAS番号 |
74235-25-9 |
|---|---|
分子式 |
C11H19NO3 |
分子量 |
213.27 g/mol |
IUPAC名 |
(2S,4R,6S)-4-methyl-6-(2-oxobutyl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO3/c1-3-9(13)6-8-4-7(2)5-10(12-8)11(14)15/h7-8,10,12H,3-6H2,1-2H3,(H,14,15)/t7-,8+,10+/m1/s1 |
InChIキー |
TTYVMAIXDAWXKQ-WEDXCCLWSA-N |
SMILES |
CCC(=O)CC1CC(CC(N1)C(=O)O)C |
異性体SMILES |
CCC(=O)C[C@@H]1C[C@H](C[C@H](N1)C(=O)O)C |
正規SMILES |
CCC(=O)CC1CC(CC(N1)C(=O)O)C |
同義語 |
4-methyl-6-(2-oxobutyl)-2-piperidinecarboxylic acid 4-MOPC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-imidazol-1-ylphosphinic acid](/img/structure/B1219385.png)





![[2,6'-Bibenzothiazole]-7-sulfonic acid, 2'-(4-aminophenyl)-6-methyl-](/img/structure/B1219394.png)
